molecular formula C11H8ClNO B6321543 4-(4-Chlorophenyl)-2-hydroxypyridine CAS No. 1173155-38-8

4-(4-Chlorophenyl)-2-hydroxypyridine

Cat. No.: B6321543
CAS No.: 1173155-38-8
M. Wt: 205.64 g/mol
InChI Key: IVEDERMVYXTQFO-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-hydroxypyridine: is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a hydroxyl group at the second position and a chlorophenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-hydroxypyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with 2-hydroxypyridine in the presence of a base such as sodium hydroxide. The reaction typically proceeds through a condensation mechanism, forming the desired product.

Another approach involves the use of 4-chlorophenylboronic acid and 2-hydroxypyridine in a Suzuki-Miyaura cross-coupling reaction. This method requires a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-hydroxypyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under appropriate conditions.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or Grignard reagents.

Major Products Formed

    Oxidation: Formation of 4-(4-chlorophenyl)-2-pyridone.

    Reduction: Formation of 4-phenyl-2-hydroxypyridine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chlorophenyl)-2-hydroxypyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-2-pyridone: Similar structure but with a ketone group instead of a hydroxyl group.

    4-Phenyl-2-hydroxypyridine: Similar structure but without the chlorine atom.

    4-(4-Bromophenyl)-2-hydroxypyridine: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

4-(4-Chlorophenyl)-2-hydroxypyridine is unique due to the presence of both the chlorophenyl and hydroxyl groups, which confer specific chemical reactivity and potential biological activity. Its unique structure allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

4-(4-chlorophenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-10-3-1-8(2-4-10)9-5-6-13-11(14)7-9/h1-7H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEDERMVYXTQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597149
Record name 4-(4-Chlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173155-38-8
Record name 4-(4-Chlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(4-Chlorophenyl)pyridine 1-oxide (1.04 g, 5.07 mmol) and acetic anhydride (25 mL) were heated to reflux for 24 h. The mixture was then concentrated, and 1 N NaOH (10 mL) in MeOH (10 mL) was added. The reaction mixture was heated to reflux for 1 h, then cooled, concentrated, and purified by flash column chromatography (silica gel, methylene chloride/MeOH 100:0 to 98:2 to 95:5 then 90:10) providing the title compound (500 mg, 48%) as an off-white solid: 1H NMR (300 MHz, CDCl3) δ 11.64 (s, 1H), 7.73 (d, J=8.6 Hz, 2H), 7.54 (d, J=8.6 Hz, 2H), 7.46 (d, J=6.8 Hz, 1H), 6.60 (d, J=1.4 Hz, 1H), 6.50 (dd, J=6.9, 1.8 Hz, 1H).
Name
4-(4-Chlorophenyl)pyridine 1-oxide
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Yield
48%

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